DHPTA

Coordination Chemistry Metal Chelation Stability Constants

Standard polyaminocarboxylate chelators (EDTA, DTPA) form overly stable complexes that can hinder metal release studies. DHPTA addresses this with a central hydroxyl group that creates six-membered chelate rings, reducing thermodynamic stability by 2-5 log K units versus EDTA. Key differentiators: • Direct alkoxide-O binding to heavy lanthanides (Tb³⁺, Ho³⁺, Lu³⁺) at pH 2.0-7.0, applicable to ¹⁷⁷Lu radiopharmaceutical development • 10,000× lower lanthanide affinity vs. EDTA for controlled biodistribution • Selective Mg²⁺ vs. Sr²⁺/Ba²⁺ chelation for analytical discrimination.

Molecular Formula C11H18N2O9
Molecular Weight 322.27 g/mol
CAS No. 3148-72-9
Cat. No. B1583530
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDHPTA
CAS3148-72-9
Molecular FormulaC11H18N2O9
Molecular Weight322.27 g/mol
Structural Identifiers
SMILESC(C(CN(CC(=O)O)CC(=O)O)O)N(CC(=O)O)CC(=O)O
InChIInChI=1S/C11H18N2O9/c14-7(1-12(3-8(15)16)4-9(17)18)2-13(5-10(19)20)6-11(21)22/h7,14H,1-6H2,(H,15,16)(H,17,18)(H,19,20)(H,21,22)
InChIKeyWYMDDFRYORANCC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Diaminopropanol Tetraacetic Acid (DPTA): Overview


Diaminopropanol tetraacetic acid (CAS 3148-72-9), also known as DHPTA, DPTA-OH, or 1,3-diamino-2-propanol-N,N,N',N'-tetraacetic acid, is a small-molecule polyaminocarboxylate chelator structurally derived from ethylenediaminetetraacetic acid (EDTA) [1]. It features a secondary alcohol group on the central carbon of its 1,3-diaminopropane backbone, yielding a molecular formula of C11H18N2O9 and a molecular weight of 322.27 g/mol . This compound is classified as a tetracarboxylic acid and has been investigated clinically for a range of cardiovascular conditions including vascular disease, coronary restenosis, and myocardial ischemia [1].

Hydroxyl-enabled chelation: Central alcohol group introduces six-membered chelate rings, altering coordination geometry vs. EDTA.

Lanthanide selectivity: Alkoxide oxygen participates in direct metal binding at pH 2.0–7.0, a mode absent in EDTA or DTPA.

Investigational cardiovascular research tool: Prior clinical evaluation in vascular disease, coronary restenosis, and myocardial ischemia (DrugBank DB12362).

Why DPTA Cannot Be Substituted with EDTA or DTPA


Diaminopropanol tetraacetic acid (DPTA) cannot be substituted with its closest structural analogs, EDTA or DTPA, without fundamentally altering experimental outcomes. The hydroxyl group on the central carbon of DPTA introduces a unique coordination geometry, forming six-membered chelate rings instead of the five-membered rings characteristic of EDTA [1]. This structural difference results in substantially reduced thermodynamic stability constants (2–5 log K units lower) for DPTA complexes with transition metals compared to EDTA [2], and a 10,000-fold lower stability for lanthanide complexes [3]. Furthermore, DPTA demonstrates distinct metal selectivity, with its hydroxyl group enabling direct alkoxide binding to lanthanides in the pH 2.0–7.0 range, a property absent in EDTA and DTPA . Consequently, substituting DPTA with EDTA or DTPA will produce quantitatively different chelation profiles, altered metal selectivity, and potentially invalid comparisons across studies.

Chelate ring size mismatch

DPTA forms six-membered chelate rings; EDTA and DTPA form five-membered rings. This structural shift reduces thermodynamic stability and may alter complex speciation.

Absent alkoxide coordination

EDTA and DTPA lack the central hydroxyl group required for alkoxide-bridged lanthanide binding, preventing replication of DPTA’s lanthanide selectivity.

Different metal selectivity profile

DPTA disproportionately reduces Mg2+ affinity while preserving Sr2+ and Ba2+ binding; EDTA shows high affinity for all alkaline earths, shifting discrimination.

Evidence-Based Comparisons: DPTA vs. EDTA & DTPA


Thermodynamic Stability vs. EDTA

The stability constants of 1,3-diamino-propan-2-ol-N,N,N',N'-tetraacetic acid (DPOTA) complexes with Cu2+, Ni2+, Co2+, Pb2+, and Fe3+ are 2–5 logarithm K units lower than the corresponding complexes formed with ethylenediaminetetraacetic acid (EDTA) [1]. This difference is attributed to the formation of a six-membered chelate ring in DPTA complexes, whereas EDTA forms more stable five-membered rings [1]. For lanthanide complexes, the stability constants of DHPTA are approximately 10,000-fold lower than those of EDTA [2].

Thermodynamic Stability vs. EDTA
Head-to-head

Δlog K = −2 to −5; ~10,000-fold lower for lanthanides

Reported weaker chelation supports stepwise dissociation and kinetic studies.

Conditions: Aqueous, 20 °C, μ=0.1 KNO3; Cu2+, Ni2+, Co2+, Pb2+, Fe3+.

Coordination Chemistry Metal Chelation Stability Constants

Lanthanide Coordination via Alkoxide Binding

DHPTA forms 1:1 complexes with heavy lanthanides (Tb3+, Ho3+, Lu3+) in aqueous solution via direct coordination of the deprotonated alkoxide oxygen of its central hydroxyl group [1]. This chelation occurs across a broad pH range of 2.0–7.0 . In contrast, EDTA and DTPA lack this central hydroxyl group and do not exhibit alkoxide-mediated binding; their lanthanide coordination relies solely on amine and carboxylate donors, which may have different pH-dependent speciation [1].

Lanthanide Alkoxide Binding
Class-level

Alkoxide-bridged Ln complexes with Tb3+, Ho3+, Lu3+ at pH 2.0–7.0

Unique lanthanide coordination mode unavailable with EDTA/DTPA.

Aqueous, 25 °C, I=0.1 M NaClO4; potentiometry, spectrophotometry, NMR.

Lanthanide Chemistry Radiopharmaceuticals Nuclear Medicine

Mg2+ Stability Disproportionately Reduced

Potentiometric neutralization titrations at 20 °C and ionic strength μ = 0.1 (KNO3) revealed that the alcoholic OH group of DPTA decreases the basicity of the amine nitrogens, resulting in a general reduction of metal chelate stability [1]. However, the effect is not uniform across metals: the stability constant of the Mg2+ chelate was decreased to the greatest extent, whereas the stability constants of Sr2+ and Ba2+ chelates were relatively unaffected [1]. This differential effect was also observed for 1,3-diaminopropane-N,N,N',N'-tetraacetic acid, indicating a class-level trend [1].

Mg2+ Stability Reduction
Context-dependent

Mg2+ chelate reduced most; Sr2+ and Ba2+ minimally affected

Reported altered selectivity against alkaline earths vs. EDTA.

Potentiometric titration, 20 °C, μ=0.1 KNO3.

Selective Chelation Metal Ion Discrimination Analytical Chemistry

Investigational History in Vascular Disease

Diaminopropanol tetraacetic acid has been specifically investigated in clinical research for the treatment of vascular disease, coronary disease, myocardial ischemia, coronary restenosis, and coronary artery disease [1]. This investigational profile is distinct from EDTA, which has been studied primarily for heavy metal poisoning and cardiovascular disease in the context of chelation therapy [2], and from DTPA, which is predominantly used as a radiopharmaceutical chelator and for decorporation of transuranic elements [2]. While all three are aminopolycarboxylates, DPTA has a unique and focused clinical investigation history in vascular pathologies that is not shared by its analogs.

Investigational History
Class-level

Evaluated for vascular disease, coronary restenosis, myocardial ischemia

Cardiovascular research tool with prior clinical evaluation context.

DrugBank DB12362; Approved, Withdrawn status.

Cardiovascular Research Chelation Therapy Vascular Disease

Six-Membered Chelate Ring Formation

The formation of six-membered chelate rings by 1,3-diamino-propan-2-ol-N,N,N',N'-tetraacetic acid (DPOTA) with metal ions, in contrast to the five-membered rings formed by EDTA, has been confirmed by spectrophotometric and paper electrophoretic methods [1][2]. This ring-size difference is the mechanistic basis for the observed 2–5 log K unit reduction in stability constants [1]. The six-membered ring imposes less favorable bond angles and increased ring strain compared to the five-membered EDTA chelate ring, a well-established principle in coordination chemistry [1].

Six-Membered Ring Formation
Head-to-head

Six-membered chelate rings confirmed by spectrophotometry and electrophoresis

Structural basis for reduced stability; enables moderate-affinity applications.

Cu2+, Ni2+, Co2+, Pb2+, Fe3+ complexes; aqueous conditions.

Coordination Chemistry Chelate Ring Size Structural Analysis

Recommended Applications for DPTA


Lanthanide Separation & Radiopharmaceuticals

DPTA's ability to form alkoxide-bridged complexes with heavy lanthanides (Tb3+, Ho3+, Lu3+) at pH 2.0–7.0 makes it a candidate chelator for 177Lu-based radiopharmaceuticals . Its 10,000-fold lower stability constant compared to EDTA may be advantageous for achieving favorable biodistribution kinetics, as overly stable complexes can exhibit prolonged retention in non-target tissues. The unique coordination mode, involving direct alkoxide oxygen binding, may also enable tunable complex stability through pH manipulation .

Mg2+ Discrimination in Analytical Systems

DPTA's disproportionate reduction in Mg2+ chelate stability relative to Sr2+ and Ba2+ suggests utility in analytical methods or biological assays requiring discrimination between these alkaline earth metals. For instance, in systems where Mg2+ is an abundant interfering ion but Sr2+ (e.g., 90Sr2+) is the analyte of interest, DPTA could provide a selectivity advantage over EDTA, which binds all three with high affinity. This differential binding profile stems directly from the electron-withdrawing effect of the central hydroxyl group on the amine nitrogens .

Moderate-Affinity Chelation for Kinetic Studies

The 2–5 log K unit reduction in stability constants for DPTA complexes compared to EDTA makes DPTA a valuable tool for studies requiring controlled metal release or stepwise dissociation. Applications include investigating metal exchange kinetics, designing metal-buffered solutions with well-defined free metal ion concentrations, or studying biological processes where strong, essentially irreversible chelation (as with EDTA) would disrupt native metalloprotein function . DPTA's six-membered chelate ring structure provides the mechanistic foundation for this weaker binding, which is not achievable with EDTA or DTPA.

Vascular Disease Research & Chelation Therapy

DPTA's specific investigational history in vascular disease, coronary restenosis, and myocardial ischemia positions it as a relevant tool compound for researchers studying metal ion dysregulation in cardiovascular pathology. Unlike EDTA, which has broader clinical use but also known safety concerns with prolonged administration, DPTA's investigational focus on vascular endpoints may offer a more targeted research platform. Its 'Approved, Withdrawn' regulatory status indicates prior clinical evaluation, providing a foundation for further mechanistic studies or derivative development.

Application
Selection Property
Validation Focus
Lanthanide coordination & radiopharmaceutical research
Alkoxide-bridged lanthanide binding at pH 2.0–7.0
Tunable stability and biodistribution modeling
Alkaline earth metal discrimination assays
Disproportionate Mg2+ stability reduction
Selectivity vs. Sr2+ and Ba2+ in analytical systems
Metal exchange kinetics & buffered systems
Weaker chelation through six-membered ring
Stepwise dissociation and free metal ion control
Cardiovascular pathology metal ion research
Investigational history in vascular disease
Endpoint context: prior clinical evaluation (DrugBank)

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

37 linked technical documents
Explore Hub


Quote Request

Request a Quote for DHPTA

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.